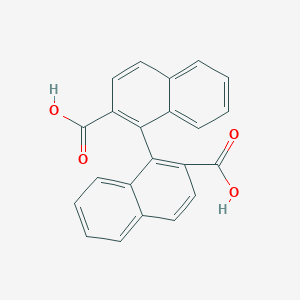

1,1'-Binaphthalene-2,2'-dicarboxylic acid

Descripción

Significance of Axially Chiral Binaphthyl Derivatives in Advanced Chemistry

Axially chiral binaphthyl derivatives are a class of organic compounds that have garnered substantial attention in advanced chemistry. Their defining feature is a binaphthyl scaffold, which, due to hindered rotation around the C1-C1' bond, exists as a pair of stable, non-superimposable mirror images known as atropisomers. This axial chirality, or helicity, is fundamental to their utility, particularly in the realm of asymmetric synthesis, where the creation of a specific enantiomer of a chiral product is crucial. acs.orgthieme-connect.com

The rigid and well-defined three-dimensional structure of these derivatives makes them exceptional chiral ligands for transition metal catalysts. nih.gov By coordinating to a metal center, they create a chiral environment that can effectively control the stereochemical outcome of a wide range of chemical reactions, leading to products with high optical purity. This ability to induce enantioselectivity is of paramount importance in the synthesis of pharmaceuticals and fine chemicals. Furthermore, the unique helical structure of binaphthyl derivatives has been exploited in materials science, for instance, in the development of chiral nematic liquid crystals and other advanced materials with specific optical properties. tandfonline.comrsc.org The efficiency of chirality transfer can be significantly enhanced when these derivatives are functionalized onto nanoparticle surfaces, indicating their potential in nanotechnology. acs.org

Overview of 1,1'-Binaphthalene-2,2'-dicarboxylic Acid's Research Utility

This compound (BNDA) is a prominent member of the axially chiral binaphthyl family. Its research utility stems from the presence of two carboxylic acid groups at the 2 and 2' positions of the binaphthyl backbone. smolecule.com These functional groups provide convenient handles for further chemical modification and for coordination with metal ions.

The compound is widely recognized for its role as a chiral ligand in asymmetric catalysis, participating in reactions like asymmetric hydrogenation and oxidation. smolecule.com It also serves as a versatile building block in organic synthesis for the creation of more complex chiral molecules and catalysts. smolecule.comalfa-chemistry.com In materials science, BNDA is utilized as a linker for the construction of metal-organic frameworks (MOFs), where its inherent chirality can be transferred to the resulting porous material, enabling applications such as enantioselective separation or catalysis. Its rigid structure also makes it a candidate for creating chiral stationary phases in high-performance liquid chromatography (HPLC) for the separation of enantiomers. smolecule.com

Scope of Academic Investigation into this compound

Academic research into this compound is multifaceted. A significant area of investigation focuses on the development of efficient and practical synthetic routes to obtain the compound in high enantiomeric purity. elsevierpure.com One established method involves a three-step process starting from the corresponding diol, 1,1'-binaphthalene-2,2'-diol (BINOL).

Another major research thrust is its application in asymmetric catalysis. Scientists are continuously exploring its use as a ligand for various metal-catalyzed reactions, aiming to achieve higher yields and enantioselectivities. nih.gov This includes the synthesis of novel derivatives of BNDA to fine-tune the steric and electronic properties of the resulting catalysts.

Furthermore, the role of BNDA in supramolecular chemistry and materials science is an active area of study. Researchers are investigating its ability to form host-guest complexes and its use as a building block for chiral polymers and MOFs with tailored properties. alfa-chemistry.com Studies have also delved into its use in the synthesis of chiral hypervalent iodine reagents, which are used in oxidative transformations. cardiff.ac.uk The fundamental understanding of its biochemical interactions, such as the inhibition of certain enzymes, also forms a part of ongoing scientific inquiry, though these mechanisms are not yet fully understood. alfa-chemistry.comalfa-industry.com

Compound Data

The following tables provide key data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C22H14O4 |

| Molecular Weight | 342.34 g/mol |

| CAS Number | 18531-96-9 |

| Appearance | Solid |

Table 2: Research Applications

| Field | Application |

|---|---|

| Asymmetric Catalysis | Chiral ligand for enantioselective reactions. smolecule.com |

| Organic Synthesis | Starting material for complex chiral molecules. alfa-chemistry.com |

| Materials Science | Linker for chiral Metal-Organic Frameworks (MOFs). |

| Analytical Chemistry | Component for chiral stationary phases in HPLC. smolecule.com |

Propiedades

IUPAC Name |

1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZNRNHKJQTGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Binaphthalene 2,2 Dicarboxylic Acid

Established Synthetic Pathways

Several key strategies have been established for the synthesis of 1,1'-Binaphthalene-2,2'-dicarboxylic acid, leveraging common organic transformations.

Palladium-Catalyzed Carbonylation Strategies

Palladium-catalyzed carbonylation offers a powerful method for introducing carboxyl groups onto an aromatic framework. For the synthesis of this compound, this strategy is typically part of a multi-step sequence starting from BINOL. A key intermediate is the corresponding ditriflate of BINOL. This derivative undergoes a palladium-catalyzed methoxycarbonylation, where carbon monoxide and methanol are used to form the dimethyl ester of the target acid. This reaction is significant because it can be performed under atmospheric pressure of CO, which enhances its industrial applicability and safety. The subsequent hydrolysis of the resulting dimethyl ester yields the final dicarboxylic acid.

Electrochemical Synthesis Routes

While electrochemical methods are recognized for their green credentials in promoting chemical reactions, established electrochemical routes for the direct synthesis of this compound are not widely documented in scientific literature. However, electrochemical approaches have been successfully applied to synthesize related binaphthyl compounds. For example, the anodic dehydrogenative homo-coupling of 2-naphthylamines has been established to produce 1,1'-binaphthalene-2,2'-diamine (BINAM) derivatives in excellent yields. mdpi.com This process demonstrates the feasibility of forming the 1,1'-binaphthyl bond electrochemically, suggesting that future research could potentially lead to electrochemical pathways for the synthesis of the dicarboxylic acid derivative.

Multi-step Methods from Chiral Binaphthol Derivatives

One of the most effective methods for producing enantiomerically pure this compound involves a multi-step synthesis starting from optically active 1,1'-Binaphthalene-2,2'-diol (BINOL). This approach ensures that the axial chirality of the starting material is transferred to the final product. The synthesis is a streamlined three-step process that achieves high yields and excellent enantiomeric excess.

The typical reaction sequence is as follows:

Triflation: The hydroxyl groups of optically active BINOL are converted to triflate groups (-OTf), which are excellent leaving groups for subsequent palladium-catalyzed reactions.

Methoxycarbonylation: The resulting BINOL ditriflate is subjected to a palladium-catalyzed reaction with carbon monoxide and methanol to form the corresponding dimethyl ester intermediate.

Hydrolysis: The dimethyl ester is hydrolyzed under acidic or basic conditions to yield the final enantiomerically pure this compound.

| Step | Reagents & Conditions | Product | Yield | Enantiomeric Excess (ee) |

| 1. Triflation | (R)- or (S)-BINOL, Triflic anhydride (B1165640), Pyridine (B92270) | (R)- or (S)-BINOL ditriflate | High | >99% |

| 2. Methoxycarbonylation | BINOL ditriflate, CO (1 atm), Pd(OAc)₂, dppp, MeOH, Et₃N | Dimethyl 1,1'-binaphthalene-2,2'-dicarboxylate | High | >99% |

| 3. Hydrolysis | Dimethyl ester, LiOH, THF/H₂O | (R)- or (S)-1,1'-Binaphthalene-2,2'-dicarboxylic acid | Quantitative | >99% |

| Overall | up to 62% | >99% |

Table based on data from reference .

Lithium-Halogen Exchange and Carboxylation Approaches

A direct and high-yielding route to racemic this compound involves the use of an organolithium intermediate. This method starts with a dihalogenated precursor, typically 2,2'-dibromo-1,1'-binaphthyl. The synthesis proceeds via a lithium-halogen exchange reaction, where an organolithium reagent like n-butyllithium or t-butyllithium replaces the bromine atoms with lithium. The resulting dilithio-binaphthyl intermediate is then quenched with carbon dioxide (in the form of dry ice or CO₂ gas) to form the dicarboxylate salt, which is subsequently protonated with acid to yield the final dicarboxylic acid. cardiff.ac.uk This approach has been reported to produce the target compound in an 80% yield. cardiff.ac.uk

| Precursor | Reagents | Intermediate | Final Product | Yield |

| 2,2'-Dibromo-1,1'-binaphthyl | 1. n-BuLi or t-BuLi2. CO₂3. H₃O⁺ | 2,2'-Dilithio-1,1'-binaphthyl | This compound | 80% |

Table based on data from reference cardiff.ac.uk.

Enantioselective Synthesis and Resolution Techniques

Producing single-enantiomer forms of this compound is crucial for its application in asymmetric catalysis. This is achieved either through direct enantioselective synthesis, where the desired enantiomer is formed preferentially, or by resolving a racemic mixture.

The multi-step synthesis starting from enantiopure (R)- or (S)-BINOL, as detailed in section 2.1.4, is a primary example of enantioselective synthesis. In this pathway, the chirality is established in the starting material and maintained throughout the reaction sequence.

Alternatively, classical resolution is widely used to separate the enantiomers from a racemic mixture of the dicarboxylic acid. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. Several chiral amines have been proven effective for this purpose.

Key Resolution Techniques:

Diastereomeric Salt Formation: The racemic dicarboxylic acid is reacted with an enantiopure amine to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Using (R)-(-)-1-cyclohexylethylamine as the resolving agent allows for the isolation of the (R)-enantiomer of the dicarboxylic acid with over 99% ee after several recrystallizations. cardiff.ac.uk

To obtain the (S)-enantiomer from the mother liquor, (1R,2R)-diphenylethylene diamine can be used as the resolving agent. cardiff.ac.uk

Spontaneous Resolution: A notable method involves the coincident spontaneous resolution where combining racemic this compound with racemic 1,2-diphenylethylenediamine leads to the formation of conglomerate crystals. rsc.org The presence of water in the crystallization solvent induces this spontaneous resolution, allowing for the simultaneous resolution of both the acid and the amine without the need for an initially enantiopure auxiliary. rsc.org

| Resolution Method | Resolving Agent | Target Enantiomer | Yield | Enantiomeric Excess (ee) |

| Chemical Resolution | (R)-(-)-1-cyclohexylethylamine | (R)-Acid | 23% | >99% |

| Chemical Resolution | (1R,2R)-diphenylethylene diamine | (S)-Acid | 22% | >99% |

| Spontaneous Resolution | rac-1,2-diphenylethylenediamine | Both (R)- and (S)-Acid | Not specified | High |

Table based on data from references cardiff.ac.ukrsc.org.

Asymmetric Synthesis Approaches

The direct synthesis of enantiomerically enriched this compound has been achieved through asymmetric Ullmann coupling reactions. This method utilizes chiral auxiliaries to induce stereoselectivity. Research has demonstrated the synthesis of (R)-1,1'-binaphthyl-2,2'-dicarboxylic acid using this strategy, employing derivatives of natural products such as α-D-glucose, menthol, and fenchol as chiral inducers. While effective in producing the chiral diacid, these methods typically result in products with moderate enantiomeric excess (ee) values.

Chemical Resolution using Chiral Amine Reagents

A prevalent and effective method for obtaining enantiopure this compound is the chemical resolution of a racemic mixture. This technique involves the formation of diastereomeric salts by reacting the racemic diacid with a chiral amine resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

Detailed studies have shown a highly effective resolution process. The (R)-enantiomer of the diacid can be isolated by using (R)-(-)-1-cyclohexylethylamine as the resolving agent. Following the separation of the less soluble diastereomeric salt, the (S)-enantiomer can be recovered from the remaining mother liquor by employing a different chiral amine, such as (1R,2R)-diphenylethylene diamine. Through a series of several recrystallizations, both the (R) and (S) enantiomers can be obtained with high optical purity (>99% ee). This process, however, results in yields of approximately 22-23% for each enantiomer.

Table 1: Chemical Resolution of this compound

| Target Enantiomer | Chiral Resolving Agent | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R) | (R)-(-)-1-Cyclohexylethylamine | 23% | >99% |

| (S) | (1R,2R)-Diphenylethylene diamine | 22% | >99% |

Dielectrically Controlled Resolution Strategies

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for binaphthyl compounds. These approaches focus on reducing hazardous waste and utilizing more sustainable catalytic systems.

Copper-Catalyzed Methods with Reduced Environmental Impact

Copper-catalyzed reactions are a key area of development for the greener synthesis of binaphthyl structures. For instance, a green chemistry approach has been demonstrated for the synthesis of 1,1'-bi-2-naphthol (B31242) (BINOL), a common precursor to this compound. This method employs a Cu-Montmorillonite clay catalyst for the oxidative coupling of 2-naphthol, offering a more environmentally friendly alternative to conventional methods that use reagents like iron(III) chloride.

Furthermore, the broader application of copper catalysis in green synthesis for related compounds is evident in a patented method for producing 1,1'-binaphthyl-8,8'-dicarboxylic acid. This process utilizes a copper ammonia solution as a recyclable catalyst in a reduction buffer system, which improves yield and addresses the environmental issues associated with toxic copper sludge waste. These examples highlight the potential of copper-catalyzed systems to reduce the environmental impact of producing binaphthyl-based dicarboxylic acids.

Applications of 1,1 Binaphthalene 2,2 Dicarboxylic Acid in Asymmetric Catalysis

Chiral Ligand Design and Coordination Chemistry

The dicarboxylic acid functionality of 1,1'-binaphthalene-2,2'-dicarboxylic acid serves as an excellent anchor for coordination to metal centers. This coordination restricts the conformational flexibility of the catalyst, creating a well-defined chiral environment that can induce high levels of enantioselectivity in a range of reactions.

Metal-Mediated Asymmetric Reactions (e.g., Hydrogenation, Oxidation)

This compound and its derivatives can form chiral coordination compounds with various metal ions, which are subsequently employed in asymmetric catalytic reactions such as hydrogenation and oxidation. The binaphthyl backbone provides a rigid and sterically defined environment around the metal center, which is crucial for achieving high enantioselectivity.

For instance, derivatives of this compound have been shown to be effective in asymmetric hydrogenation. The addition of hydroxyl groups to the binaphthyl scaffold, such as in (S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylic acid, can enhance metal-binding through chelation, thereby improving the catalytic activity.

In the realm of asymmetric oxidation, chiral titanium complexes have been extensively studied for the enantioselective oxidation of sulfides to sulfoxides. While many of these studies utilize chiral diols as ligands, the underlying principle of creating a chiral environment around the metal center is shared. For example, a chiral titanium complex was used for the highly enantioselective oxidation of sulfides, demonstrating the potential of such systems in asymmetric synthesis researchgate.netresearchgate.net.

Palladium-Catalyzed Enantioselective Transformations (e.g., C-H Activation/Cycloaddition)

A significant application of ligands derived from the 1,1'-binaphthyl scaffold is in palladium-catalyzed enantioselective C-H activation and cycloaddition reactions. A novel class of ligands, known as NOBINAc, which combine the axial chirality of the binaphthyl framework with the bifunctional and bidentate coordination properties of mono-N-protected amino acids (MPAAs), have been developed. These ligands have demonstrated superior enantioselectivities compared to traditional MPAAs in the synthesis of enantioenriched 2-benzazepines through a formal (5 + 2) cycloaddition of homobenzyltriflamides with allenes researchgate.netresearchgate.netnih.gov.

The improved asymmetric induction with NOBINAc ligands is attributed to the destabilization of certain transition state structures due to increased strain in the palladium square-planar geometries researchgate.net. This highlights the importance of the rigid binaphthyl backbone in creating a more selective catalytic environment.

| Substrate | Allene | Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|

| Homobenzyltriflamide | 1,1-dimethylallene | (R)-Ac-NOBIN (L4) | 92 | 94 |

| Homobenzyltriflamide | 1,1-dimethylallene | 2,6-benzoyl analogue (L5) | 81 | 96 |

| o-methylbenzyltriflamide | 1,1-dimethylallene | (R)-Ac-NOBIN (L4) | 95 | 95 |

Ruthenium(II)/Chiral Carboxylic Acid-Catalyzed Annulation Reactions

Chiral monocarboxylic acids derived from 1,1'-binaphthyl-2,2'-dicarboxylic acid have been successfully employed as ligands in Ruthenium(II)-catalyzed enantioselective C-H activation and annulation reactions. These ligands have proven to be highly effective in the synthesis of sulfur-stereogenic sulfoximines through the annulation of sulfoximines with α-carbonyl sulfoxonium ylides researchgate.net.

This methodology allows for the preparation of a wide range of sulfoximines in high yields and with excellent enantioselectivities, reaching up to 99% yield and 99% ee. The modular nature of these chiral binaphthyl monocarboxylic acid ligands, which can be readily prepared from 1,1'-binaphthyl-2,2'-dicarboxylic acid, makes them attractive for asymmetric catalysis researchgate.net.

| Sulfoximine Substrate | Ylide Substrate | Yield (%) | ee (%) |

|---|---|---|---|

| N-phenylsulfoximine | α-acetyl sulfoxonium ylide | Up to 99 | Up to 99 |

Hypervalent Iodine Reagents in Asymmetric Oxidations

The development of chiral hypervalent iodine reagents for asymmetric oxidations has been an area of active research. The strategy often involves the attachment of a chiral ligand to the iodine center to create a chiral oxidizing agent nih.gov. While there has been interest in using the chiral backbone of this compound for this purpose, significant challenges have been encountered.

Attempts to react this compound with λ3-iodanes to form chiral binaphthyl-based hypervalent iodine compounds have been reported to be unsuccessful cardiff.ac.uk. Furthermore, even when such reagents have been prepared, they have often exhibited low stereoselectivities in asymmetric oxidative reactions. NMR studies have indicated that these reagents can be prone to hydrolysis, which may contribute to the limited stereoselectivity observed cardiff.ac.uk.

Despite these challenges, the development of chiral binaphthyl-based iodonium (B1229267) salts as hydrogen- and halogen-bonding bifunctional catalysts represents a promising direction, although their direct synthesis from this compound is not always explicit epfl.ch.

Organocatalysis via Brønsted Acidity

The carboxylic acid groups of this compound can also function as Brønsted acids. The axially chiral scaffold allows for the creation of a well-defined chiral environment in the vicinity of the acidic protons, enabling its use as a chiral Brønsted acid organocatalyst.

Axially Chiral Carboxylic Acid Catalysis

This compound has been successfully employed as an axially chiral dicarboxylic acid catalyst in the asymmetric Mannich-type reaction of N-Boc imines with diazo compounds researchgate.netnih.govacs.org. The two carboxylic acid groups are believed to act in a concerted manner to activate the substrates and control the stereochemical outcome of the reaction.

This catalytic system has been shown to be quite general, accommodating various diazo compounds, including tert-butyl diazoacetate, (diazomethyl)phosphonate, and (diazomethyl)sulfone. The corresponding chiral β-amino acid derivatives, β-amino phosphonates, and β-amino sulfones were obtained in good yields and with high enantioselectivities nih.gov. X-ray crystallographic analysis of the dicarboxylic acid complexed with a pyridine (B92270) derivative has revealed a unique internal hydrogen bonding network, which is thought to be the basis for its distinct acidity and the formation of a rigid chiral scaffold nih.gov.

| N-Boc Imine | Diazo Compound | Yield (%) | ee (%) |

|---|---|---|---|

| Benzaldehyde N-Boc imine | tert-butyl diazoacetate | 92 | 95 |

| 4-Chlorobenzaldehyde N-Boc imine | tert-butyl diazoacetate | 95 | 96 |

| 2-Naphthaldehyde N-Boc imine | tert-butyl diazoacetate | 93 | 97 |

| Benzaldehyde N-Boc imine | (Diazomethyl)phosphonate | 85 | 94 |

| Benzaldehyde N-Boc imine | (Diazomethyl)sulfone | 78 | 92 |

Phase-Transfer Catalysis

Phase-transfer catalysis is a methodology that facilitates the reaction between chemical species located in different, immiscible phases. This is typically achieved through the use of a phase-transfer agent, which is a catalyst that can transport a reactant from one phase to another where the reaction can then occur. In the context of asymmetric catalysis, chiral phase-transfer catalysts are employed to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Precursors to Optically Active Quaternary Ammonium (B1175870) Salts

Optically active quaternary ammonium salts are a prominent class of chiral phase-transfer catalysts. The chirality of these salts is typically derived from the organic cation, which creates a chiral environment around the anion it transports between phases. This chiral ion pair then influences the stereoselectivity of the subsequent reaction. The axially chiral 1,1'-binaphthyl unit is a privileged structure for creating this necessary chiral environment.

This compound is a key starting material for the synthesis of various binaphthyl-based ligands and catalysts. Its carboxylic acid functionalities provide a handle for a variety of chemical transformations, allowing for its conversion into other crucial intermediates. A particularly important application is its role as a precursor to C2-symmetric chiral quaternary ammonium salts, which have demonstrated high efficacy in asymmetric phase-transfer catalysis.

A notable example of such catalysts are the N-spiro C2-symmetric chiral quaternary ammonium salts developed by Maruoka and coworkers. nih.gov While their synthesis often commences from the corresponding diol (BINOL), this compound can be readily converted to key intermediates necessary for the construction of these complex catalytic systems.

The general synthetic strategy involves the transformation of the carboxylic acid groups into other functional groups that are amenable to the formation of the quaternary ammonium salt structure. A plausible synthetic pathway beginning with this compound involves the following key steps:

Reduction of the Carboxylic Acid Groups: The dicarboxylic acid can be reduced to the corresponding diol, 2,2'-bis(hydroxymethyl)-1,1'-binaphthyl. This transformation is a standard procedure in organic synthesis, often accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄).

Conversion to a Dihalide: The resulting diol can then be converted into a more reactive species, such as 2,2'-bis(bromomethyl)-1,1'-binaphthyl. This is typically achieved by treating the diol with a brominating agent like phosphorus tribromide (PBr₃).

Formation of the Spirocyclic Quaternary Ammonium Salt: The 2,2'-bis(bromomethyl)-1,1'-binaphthyl intermediate is a key building block for constructing the N-spiro quaternary ammonium salt. Reaction of this dibromide with a suitable diamine, followed by quaternization, leads to the final chiral phase-transfer catalyst.

The utility of these binaphthyl-derived quaternary ammonium salts has been extensively demonstrated in the asymmetric alkylation of glycine (B1666218) imines, providing an efficient route to a variety of α-amino acids with high enantioselectivity. nih.gov The C2-symmetric nature of the catalyst and the steric and electronic properties of the binaphthyl backbone are crucial for achieving high levels of stereocontrol.

The following table summarizes the key intermediates in the synthesis of N-spiro C2-symmetric chiral quaternary ammonium salts starting from this compound.

| Starting Material/Intermediate | Chemical Structure | Role in Synthesis |

| This compound | C₂₂H₁₄O₄ | Initial chiral precursor |

| 2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl | C₂₂H₁₈O₂ | Product of carboxylic acid reduction |

| 2,2'-Bis(bromomethyl)-1,1'-binaphthyl | C₂₂H₁₆Br₂ | Reactive intermediate for cyclization |

| N-Spiro C2-Symmetric Quaternary Ammonium Salt | Varies | Final chiral phase-transfer catalyst |

The research in this area has shown that the substituents on the binaphthyl rings of the catalyst can have a significant impact on the enantioselectivity of the catalyzed reaction. This allows for the fine-tuning of the catalyst structure to optimize its performance for a specific transformation. The versatility of this compound as a precursor allows for the synthesis of a diverse library of these catalysts, facilitating the development of new and efficient asymmetric synthetic methodologies.

Supramolecular Chemistry and Host Guest Systems of 1,1 Binaphthalene 2,2 Dicarboxylic Acid

Crystal Engineering and Multicomponent Crystal Formation

Crystal engineering relies on the understanding and application of intermolecular interactions to design and synthesize solid-state structures with desired properties. BNDA is a prominent substrate in this field, known for forming a wide array of multicomponent crystals, or co-crystals, through deliberate and controlled self-assembly.

A notable example of BNDA's application in crystal engineering is its co-crystallization with urea (B33335). smolecule.comnih.gov When combined in an equimolar ratio, BNDA and urea form a well-defined 1:1 co-crystal. nih.gov X-ray structure analysis reveals that the two components are connected through an extensive system of hydrogen bonds, resulting in a chiral two-dimensional polymeric structure. smolecule.comnih.govcd-bioparticles.net

In this co-crystal, the urea molecule engages in five hydrogen bonds, acting as an acceptor twice and a donor three times. nih.gov One of the carboxylic acid groups of a BNDA molecule bonds with a urea molecule via a cyclic R²₂(8) motif. The second carboxylic group of the same BNDA molecule also donates a proton to the urea carbonyl, while its oxygen atom accepts two N—H···O hydrogen bonds from another urea molecule, forming an R¹₂(6) motif. smolecule.comnih.govcd-bioparticles.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O3—H3···O5 | 0.98 | 1.70 | 2.637 | 160 |

| N2—H3N···O4 | 0.88 | 2.17 | 3.001 | 157 |

Inclusion Chemistry and Guest Encapsulation

The rigid V-shaped cleft created by the two naphthalene (B1677914) rings in BNDA makes it an effective host molecule for forming inclusion compounds, also known as clathrates. The arrangement of the 2,2'-carboxylic acid groups is crucial for this host-guest behavior, enabling the selective encapsulation of guest molecules within the crystal lattice. This property is a manifestation of the "coordinatoclathrate" strategy, which combines steric barriers and coordinative interactions for guest binding.

BNDA has been shown to form inclusion complexes with a wide variety of uncharged organic guest molecules. These guests range from protic molecules like alcohols and carboxylic acids to amides and nitriles, and even less polar compounds such as bromobenzene (B47551) and toluene. The versatility in guest encapsulation highlights the adaptability of the BNDA host lattice.

Formation of Supramolecular Gels for Controlled Release

The formation of supramolecular gels is an area of significant interest for applications such as controlled drug release. rsc.orgnih.gov These materials are created through the self-assembly of low-molecular-weight gelators into fibrous networks that immobilize a solvent. While dicarboxylic acids are known to act as building blocks for supramolecular organogels through acid-base interactions with amines, rsc.org specific studies detailing the formation of supramolecular gels by 1,1'-Binaphthalene-2,2'-dicarboxylic acid for controlled release are not extensively documented in current research. However, its structural motifs, including its capacity for strong hydrogen bonding and rigid core, suggest its potential as a component in designing such functional soft materials. Further research is required to explore the capabilities of BNDA as a primary gelator for controlled release systems.

Two-Dimensional Supramolecular Arrangements on Surfaces

The self-assembly of molecules on solid surfaces is a key bottom-up approach for creating nanostructured materials. BNDA has been successfully used to form highly ordered two-dimensional supramolecular arrays on iodine-modified gold (Au(111)) surfaces. alfa-chemistry.com These adlayers are formed by the simple spontaneous adsorption of BNDA from a solution. alfa-chemistry.com

In situ scanning tunneling microscopy (STM) has revealed that both the (R) and (S) enantiomers of BNDA form essentially identical, enantiomorphous structures on the surface. alfa-chemistry.com In contrast, a racemic mixture of BNDA forms an entirely different adlayer, which consists of an alternating alignment of the two enantiomers. alfa-chemistry.com This distinct arrangement for the racemic modification indicates that the intermolecular interactions between opposite enantiomers (hetero-intermolecular) are stronger than those between identical enantiomers. alfa-chemistry.com

| Adlayer Type | Unit Cell Type | a (nm) | b (nm) | Angle (°) |

|---|---|---|---|---|

| Enantiopure (R or S) | Rectangular | 2.3 ± 0.2 | 0.7 ± 0.2 | 90 |

| Racemic | Oblique | 1.2 ± 0.2 | 0.8 ± 0.1 | 74 ± 3 |

Induction of Helical Chirality in Host Systems

A clear demonstration of this principle is seen in the construction of metal-organic frameworks (MOFs). For instance, a homochiral MOF synthesized from an enantiopure derivative, (R)-2,2′-dihydroxy-1,1′-binaphthyl-3,3′-dicarboxylic acid, and manganese(II) ions, self-assembles into a one-dimensional infinite right-handed helical tubular structure. mdpi.com This helical arrangement is a direct consequence of the chirality of the binaphthyl-based ligand. mdpi.com The resulting helical tube acts as a host structure, capable of including guest molecules like dimethylformamide within its chiral channels. mdpi.com This illustrates how the molecular-level chirality of a BNDA derivative can be effectively transferred to create a macroscopic helical structure, a concept with potential applications in enantioselective separations and catalysis. mdpi.com

1,1 Binaphthalene 2,2 Dicarboxylic Acid As a Building Block in Organic Synthesis

Synthesis of Complex Organic Molecules and Pharmaceuticals

1,1'-Binaphthalene-2,2'-dicarboxylic acid serves as a foundational element in the construction of more complex molecular architectures, including chiral ligands and precursors to potential pharmaceutical agents. While its direct incorporation into specific drug molecules is not extensively documented in mainstream literature, its derivatives are pivotal in asymmetric synthesis, a cornerstone of modern pharmaceutical development.

A notable application is its use as a precursor for novel chiral hypervalent iodine(III) reagents. These reagents are employed in various asymmetric oxidative reactions. The synthesis involves the dehydration of this compound to its corresponding anhydride (B1165640). This anhydride then reacts with an iodosylarene to form the chiral hypervalent iodine(III) compound. Although these reagents have shown moderate to excellent yields in oxidative transformations, achieving high stereoselectivity has been challenging. cardiff.ac.uk

The general synthetic scheme for the preparation of these hypervalent iodine reagents is presented below:

Table 1: Synthesis of Chiral Hypervalent Iodine(III) Reagents

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | (R)-1,1'-Binaphthalene-2,2'-dicarboxylic acid | Thionyl chloride or Phosphorus pentoxide | (R,R)-Anhydride |

| 2 | (R,R)-Anhydride, Iodosylarene (e.g., Ph-I=O) | CH3CN | Chiral Hypervalent Iodine(III) Reagent |

These binaphthyl-based reagents have been evaluated in several oxidative reactions, demonstrating the utility of the dicarboxylic acid scaffold in designing new chiral catalysts. cardiff.ac.uk

Derivatization Strategies

The carboxylic acid functional groups of this compound are prime sites for chemical modification, allowing for its conversion into a variety of other important chemical entities.

Functionalized helicenes, polycyclic aromatic compounds with a helical structure, are of great interest for applications in materials science and catalysis. While a direct synthesis from this compound is not a standard route, its diamine derivative, 1,1'-binaphthalene-2,2'-diamine (BINAM), is a key precursor to azahelicenes. The conversion of the dicarboxylic acid to the diamine can be achieved through standard functional group transformations, such as the Curtius, Hofmann, or Schmidt rearrangement of an acyl azide (B81097) derived from the dicarboxylic acid.

Once BINAM is obtained, a facile and moderately functional-group-tolerant method for the synthesis of 7,8-diaza elsevierpure.comhelicenes has been developed. This method involves an oxidative ring-closing process of BINAM derivatives. beilstein-journals.orgnih.gov The reaction is carried out using a chlorine-containing oxidant, such as tert-butyl hypochlorite (B82951) (t-BuOCl), in the presence of a base like 2,6-lutidine. beilstein-journals.orgnih.gov

Table 2: Synthesis of 7,8-Diaza elsevierpure.comhelicenes from BINAM Derivatives

| Substrate (BINAM Derivative) | Oxidant | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Unsubstituted BINAM | t-BuOCl | 2,6-lutidine | Dichloromethane | 85 beilstein-journals.org |

| 6,6'-Dibromo-BINAM | t-BuOCl | 2,6-lutidine | Dichloromethane | 81 beilstein-journals.org |

| 6,6'-Dimethoxy-BINAM | t-BuOCl | 2,6-lutidine | Dichloromethane | 0 beilstein-journals.org |

This method provides a single-step route to functionalized 7,8-diaza elsevierpure.comhelicenes from BINAMs, showcasing an important derivatization pathway that originates from the dicarboxylic acid scaffold. beilstein-journals.org

The electrochemical synthesis of 1,1'-binaphthalene-2,2'-diamines (BINAMs) represents a green and sustainable chemical process. However, the documented electrochemical methods for BINAM synthesis typically start from 2-naphthylamines rather than this compound. The electrochemical reduction of dicarboxylic acids to amines is not a standard transformation.

The established electrochemical route involves the anodic dehydrogenative homo-coupling of 2-naphthylamine (B18577) derivatives. This process is transition-metal-free and produces hydrogen gas as the only byproduct. The reaction proceeds through a radical-radical coupling mechanism initiated by a single-electron transfer at the anode. This method can produce a series of BINAM derivatives in excellent yields.

Precursor to Spiro-ammonium Catalysts

Chiral spiro-ammonium salts are a class of powerful phase-transfer catalysts used in asymmetric synthesis. The synthesis of these catalysts often relies on chiral backbones to create a well-defined chiral environment. While there is extensive literature on the synthesis of N-spiro C2-symmetric chiral quaternary ammonium (B1175870) catalysts, these are typically prepared from optically pure 1,1'-bi-2-naphthol (B31242) (BINOL) as the starting chiral unit, not this compound. acs.orgnih.gov

The synthesis from BINOL involves constructing a spirocyclic framework around a central nitrogen atom, utilizing the two naphthyl units of BINOL to form the rings of the spiro system. acs.org This creates a rigid and sterically defined chiral environment that is highly effective for inducing enantioselectivity in phase-transfer reactions, such as the asymmetric alkylation of glycine (B1666218) derivatives to produce unnatural α-amino acids. acs.orgnih.gov

Although this compound shares the same chiral binaphthyl backbone, its use as a direct precursor for this class of spiro-ammonium catalysts is not the conventional synthetic route. The conversion of the dicarboxylic acid to the necessary diol or diamine precursors for the spirocyclization would require multiple synthetic steps.

Investigations of 1,1 Binaphthalene 2,2 Dicarboxylic Acid in Materials Science

Polymeric Applications

The bifunctional nature of 1,1'-Binaphthalene-2,2'-dicarboxylic acid, owing to its two carboxylic acid groups, allows it to be used as a monomer or a cross-linking agent in the synthesis of polymers. Its rigid and chiral structure can impart unique properties to the resulting polymeric materials.

An example of this is the synthesis of optically active polyamides through the polycondensation of the diacid chloride derivative of (S)-1,1'-Binaphthalene-2,2'-dicarboxylic acid with various diamines, such as 1,4-benzenediamine, 1,6-hexanediamine, and 1,10-decanediamine sigmaaldrich.com. In this process, the binaphthyl dicarboxylic acid unit serves as a fundamental component of the polymer chain.

The research findings indicate that the chiroptical properties of the resulting polyamides are similar to those of corresponding model diamides, suggesting that the conformation of the binaphthyl dicarboxamide units is consistent within the polymer structure sigmaaldrich.com. These specialized polyamides, when adsorbed onto silica (B1680970) gel, have been investigated as chiral stationary phases for high-performance liquid chromatography (HPLC) sigmaaldrich.com. Their ability to resolve racemic mixtures of several axially chiral biaryl compounds and 3,5-dinitrophenylcarbamates demonstrates the successful transfer of chirality from the monomer to the polymer, enabling applications in enantioselective separations sigmaaldrich.com. The primary mechanism for chiral discrimination by these polyamide-based stationary phases is believed to be hydrogen bonding between the amide groups of the polymer and the analytes, supplemented by donor-acceptor interactions involving the binaphthalene moiety sigmaaldrich.com.

| Polymer | Diamine Monomer | Application | Chiral Resolution Capability |

|---|---|---|---|

| Polyamide 4a | 1,4-Benzenediamine | Chiral Stationary Phase for HPLC | Effective for several axially chiral biaryl compounds and 3,5-dinitrophenylcarbamates |

| Polyamide 4b | 1,6-Hexanediamine | Chiral Stationary Phase for HPLC | Effective for several axially chiral biaryl compounds and 3,5-dinitrophenylcarbamates |

| Polyamide 4c | 1,10-Decanediamine | Chiral Stationary Phase for HPLC | Effective for several axially chiral biaryl compounds and 3,5-dinitrophenylcarbamates |

Surface Science and Coatings Applications

In the realm of surface science, this compound has been noted for its use as an additive in coatings alfa-chemistry.com. The incorporation of such a molecule can potentially influence the surface properties of materials. Research has also delved into the two-dimensional supramolecular arrangements of its enantiomers and racemic modifications on surfaces sigmaaldrich.com. The chirality and structural rigidity of the molecule can be exploited to create highly ordered monolayers, which is a fundamental area of study in surface science. However, detailed research findings on its specific applications and performance in coatings are not extensively documented in publicly available literature.

Potential in Nanotechnology

The application of this compound in nanotechnology is predominantly centered on its use as a chiral building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The precise structure and functionality of the organic linker are crucial in determining the properties of the resulting MOF.

The rigid and chiral nature of this compound and its derivatives makes them excellent candidates for the construction of homochiral MOFs . These chiral MOFs possess well-defined porous structures with chiral internal surfaces, making them highly suitable for applications in enantioselective separations and asymmetric catalysis lookchem.comnih.gov.

For instance, a homochiral MOF synthesized from an enantiopure derivative of this compound was found to adopt a one-dimensional infinite helical tubular structure . Such structures are of great interest for their potential in chiral recognition and nonlinear optical materials . Furthermore, two-dimensional chiral rhombic grids formed from binaphthyl-derived ligands have demonstrated porosity, indicating their potential utility in enantioselective separations nih.gov. The development of these materials showcases a modular approach to synthesizing highly ordered porous and chiral frameworks, which can be tailored for specific applications in catalysis and separation science at the nanoscale lookchem.com.

| Material Type | Role of this compound Derivative | Potential Nanotechnology Application | Key Finding |

|---|---|---|---|

| Homochiral Metal-Organic Framework (MOF) | Enantiopure organic linker | Enantioselective separations, asymmetric catalysis, nonlinear optical materials | Forms a one-dimensional infinite right-handed helical tubular structure. |

| Two-dimensional Chiral Rhombic Grids | Chiral bipyridine ligand derived from binaphthyl | Enantioselective separations and catalysis | Exhibits porosity, which is crucial for separation applications. |

Biological Research Perspectives of 1,1 Binaphthalene 2,2 Dicarboxylic Acid

Interactions with Metalloproteins and Enzymes

The molecular mechanism of 1,1'-Binaphthalene-2,2'-dicarboxylic acid is primarily associated with its function as a chiral ligand. It has the capacity to form coordination compounds with metal ions, which can subsequently take part in a variety of biochemical reactions. This ability to coordinate with metal ions is central to its interactions with metalloproteins, where the binaphthyl backbone can position the carboxylic acid groups to bind to the metal center of a protein, potentially altering its conformation and function. The rigid, chiral structure of the molecule is crucial in these interactions, often imparting a high degree of stereoselectivity.

Research has indicated that this compound exhibits inhibitory effects on certain enzymes. alfa-chemistry.com It has been found to inhibit the activity of Cytochrome P450, a crucial enzyme family involved in the metabolism of drugs and other foreign compounds. alfa-chemistry.com Furthermore, studies have also shown that it can inhibit the activity of trypsin, a key enzyme in the digestive system responsible for breaking down proteins. alfa-chemistry.com The biochemical and physiological effects are not yet fully understood, but this inhibitory action is a key area of investigation. alfa-chemistry.com

| Enzyme Target | Primary Function | Observed Effect |

|---|---|---|

| Cytochrome P450 | Metabolism of drugs and other xenobiotics | Inhibition of activity alfa-chemistry.com |

| Trypsin | Protein digestion | Inhibition of activity alfa-chemistry.com |

Modulation of Cellular Processes via Protein Interactions

The interaction of this compound with proteins extends beyond simple enzyme inhibition and may influence broader cellular processes. smolecule.com It has been reported to have an inhibitory effect on the activity of specific proteins that are components of cell signaling pathways. alfa-chemistry.com While the precise mechanisms and the full extent of these modulatory effects are still under investigation, its ability to act as a chiral ligand suggests that it could interfere with protein-protein interactions or substrate binding, thereby influencing cellular functions. smolecule.com Further elucidation of these specific pathways is an ongoing research goal.

Relevance to Drug Development and Biochemical Research

Due to its unique structural characteristics and biological activities, this compound holds considerable relevance in drug development and biochemical research. alfa-chemistry.com Its chiral nature is particularly valuable in asymmetric synthesis, a process critical for producing enantiomerically pure compounds for the pharmaceutical industry. ontosight.ai

The compound serves as a versatile building block in the synthesis of more complex molecules and potential pharmaceuticals, including antifungal, antiviral, and anti-inflammatory agents. alfa-chemistry.comsmolecule.com Research has also explored its potential antiviral properties directly. cymitquimica.com Furthermore, it has been investigated for its ability to enhance the bioavailability of certain drugs, such as metformin (B114582) hydrochloride and dopamine (B1211576) tetrahydrate, suggesting a role in drug delivery and formulation. cymitquimica.com Its potential utility in the design of new pharmaceuticals is a significant driver of ongoing research.

| Application Area | Description | Reference |

|---|---|---|

| Asymmetric Catalysis | Acts as a chiral ligand in the synthesis of enantiomerically pure compounds. ontosight.ai | ontosight.ai |

| Pharmaceutical Synthesis | Used as a building block for antifungal, antiviral, and anti-inflammatory agents. alfa-chemistry.com | alfa-chemistry.com |

| Antiviral Research | Studied for potential antiviral properties. cymitquimica.com | cymitquimica.com |

| Bioavailability Enhancement | Investigated for its ability to improve the bioavailability of drugs like metformin and dopamine. cymitquimica.com | cymitquimica.com |

Advanced Analytical and Spectroscopic Characterization in 1,1 Binaphthalene 2,2 Dicarboxylic Acid Research

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of molecular structures in the solid state. For complex chiral molecules like 1,1'-Binaphthalene-2,2'-dicarboxylic acid and its derivatives, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the crucial dihedral angle between the two naphthalene (B1677914) rings, which defines its molecular conformation.

In research focused on developing novel chiral hypervalent iodine reagents, the structure of the anhydride (B1165640) of (R)-[1,1'-Binaphthalene]-2,2'-dicarboxylic acid was definitively confirmed using X-ray crystallography. cardiff.ac.uk This analysis is vital as the fixed conformation within the crystal lattice provides fundamental data that can be correlated with the compound's properties and reactivity. The structural elucidation of such derivatives confirms the integrity of the chiral binaphthyl backbone after chemical modification. cardiff.ac.uk This technique serves as a definitive method for establishing the absolute configuration and understanding intermolecular interactions, such as hydrogen bonding and crystal packing, which influence the bulk properties of the material.

| Technique | Application | Key Findings |

| Single-Crystal X-ray Diffraction | Structural confirmation of the anhydride of (R)-[1,1'-Binaphthalene]-2,2'-dicarboxylic acid. cardiff.ac.uk | Provided unambiguous verification of the molecular structure and conformation in the solid state. cardiff.ac.uk |

| X-ray Crystallography | General analysis of the compound and its derivatives. | Resolves absolute configuration and elucidates crystal packing arrangements. |

Scanning Tunneling Microscopy for Surface Adlayer Analysis

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that enables the visualization of individual molecules adsorbed on a conductive substrate, providing insights into their self-assembly and surface packing. While direct STM studies specifically on this compound are not widely reported, the behavior of structurally related molecules like naphthalene and other aromatic carboxylic acids on surfaces has been investigated, offering a model for how this compound might behave.

STM studies on naphthalene adlayers on rhodium (Rh(111)) surfaces have shown that the molecules lie flat on the substrate. researchgate.netresearchgate.net The C2 axes of the naphthalene molecules were observed to align with the atomic rows of the metal substrate, forming a well-ordered (3 × 3) structure. researchgate.netresearchgate.net For dicarboxylic acids, the carboxylic acid functional groups are expected to play a dominant role in directing the formation of ordered adlayers through intermolecular hydrogen bonding. researchgate.net Research on [1,1′:3′,1′′-terphenyl]-4,4′′-dicarboxylic acid, for instance, has demonstrated the formation of distinct self-assembled structures at the solid-liquid interface, which can be altered by the introduction of guest molecules. rsc.org This highlights the importance of intermolecular interactions in the formation of surface adlayers, a principle that would govern the surface behavior of this compound.

Spectroscopic Methods for Chiroptical Properties

The chirality of this compound gives rise to distinct chiroptical properties, which are primarily investigated using Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure in solution. nih.gov

For 1,1'-binaphthyl derivatives, CD spectroscopy is particularly sensitive to the helical conformation of the molecule. nih.gov The CD spectra of these compounds often exhibit exciton (B1674681) patterns that are related to the dihedral angle (theta, θ) between the two naphthalene moieties. This relationship allows for the conformational analysis of the molecule in a solution state. nih.gov Studies have shown that polyamides synthesized from this compound exhibit CD spectra that are fundamentally the same as corresponding model diamides, which indicates that the conformation of the binaphthyl units is preserved within the polymer structure. oup.com This confirms that the inherent chirality and conformational preferences of the monomer are successfully transferred to the resulting polymer.

| Spectroscopic Technique | Property Investigated | Information Obtained |

| Circular Dichroism (CD) | Solution-state conformation and helicity. nih.gov | Relationship between the CD exciton patterns and the dihedral angle between the naphthalene rings. nih.gov |

| Circular Dichroism (CD) | Conformational integrity in polymers. oup.com | Comparison of spectra between monomers and derived polyamides to confirm preservation of the chiral structure. oup.com |

Advanced Chromatographic Techniques for Enantiomer Purity Assessment

The synthesis of enantiomerically pure this compound is essential for its use in asymmetric catalysis. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), are the standard methods for assessing enantiomeric purity (e.g., enantiomeric excess, ee).

Chiral HPLC effectively separates the (R) and (S) enantiomers, allowing for their quantification. phenomenex.com The separation mechanism relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase. Polysaccharide-based columns, such as those with Chiralpak® branding, are commonly used for this purpose.

Furthermore, this compound itself is a valuable building block for the creation of novel CSPs. oup.comcapes.gov.br For example, optically active polyamides derived from this compound have been synthesized and adsorbed onto silica (B1680970) gel to create CSPs for HPLC. oup.com These stationary phases have demonstrated the ability to resolve the enantiomers of various compounds, with the separation mechanism being attributed to hydrogen bonding and donor-acceptor interactions between the CSP and the analyte. oup.com This dual role—as an analyte in purity assessments and as a precursor for chiral separation materials—highlights its significance in the field of chiral chromatography.

| Chromatographic Method | Application | Chiral Stationary Phase (CSP) / Selector | Reference |

| High-Performance Liquid Chromatography (HPLC) | Assessment of enantiomeric purity. | Chiralpak® columns (polysaccharide-based). | |

| High-Performance Liquid Chromatography (HPLC) | Resolution of atropisomeric biaryls and other compounds. | Optically active polyamides derived from this compound adsorbed on silica gel. | oup.com |

| High-Performance Liquid Chromatography (HPLC) | Separation of various enantiomers. | Novel CSPs prepared by coupling the dicarboxylic acid with chiral 1-phenylethylamine. | capes.gov.br |

Future Directions and Emerging Research Areas

Computational Design of Novel Derivatives with Enhanced Stereoselectivity

The rational design of chiral ligands and organocatalysts with superior stereoselectivity is a key focus in modern chemistry. Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for predicting the steric and electronic properties of 1,1'-Binaphthalene-2,2'-dicarboxylic acid derivatives. These in silico approaches allow for the screening of virtual libraries of novel catalysts, saving significant time and resources compared to traditional trial-and-error synthesis and testing.

Current research efforts are centered on modeling the transition states of reactions catalyzed by derivatives of this compound. By understanding the intricate non-covalent interactions that govern chiral recognition, scientists can strategically modify the binaphthyl backbone to enhance enantioselectivity. researchgate.netnih.gov DFT studies are being employed to elucidate the mechanistic pathways of reactions, providing insights that can guide the design of next-generation catalysts. acs.org For instance, computational models can predict how different substituents on the naphthalene (B1677914) rings will affect the chiral pocket of the catalyst and its interaction with prochiral substrates. researchgate.net

| Computational Approach | Application in Catalyst Design | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state geometries. acs.org | Optimization of ligand structure for enhanced enantioselectivity. |

| Molecular Mechanics | Modeling of chiral recognition phenomena. nih.gov | Prediction of binding affinities and stereochemical outcomes. |

| Virtual Screening | In silico evaluation of large libraries of potential catalyst derivatives. | Identification of promising candidates for synthesis and experimental validation. |

Integration into Advanced Functional Materials

The rigid, chiral structure of this compound makes it an excellent building block for the construction of advanced functional materials. While its use in metal-organic frameworks (MOFs) is well-established, emerging research is exploring its incorporation into other material classes, such as chiral polymers and fluorescent sensors.

Chiral polymers containing the this compound moiety are being developed for applications in chiral separations. These materials can be used as stationary phases in high-performance liquid chromatography (HPLC) to resolve racemic mixtures. The binaphthyl unit imparts a well-defined chiral environment within the polymer, enabling enantioselective interactions with analytes.

Furthermore, derivatives of this compound are being investigated as fluorescent sensors for the enantioselective recognition of biologically important molecules. nih.govresearchgate.netdocumentsdelivered.com By attaching fluorophores to the binaphthyl scaffold, researchers can create sensors that exhibit a change in fluorescence upon binding to a specific enantiomer of a target molecule. nih.govresearchgate.netdocumentsdelivered.com This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of chiral compounds. nih.govresearchgate.netdocumentsdelivered.com

| Material Type | Application | Principle of Operation |

| Chiral Polymers | Enantioselective chromatography | Diastereomeric interactions between the chiral polymer and analyte enantiomers. |

| Fluorescent Sensors | Chiral recognition of biomolecules nih.govresearchgate.netdocumentsdelivered.com | Enantioselective binding leading to a measurable change in fluorescence intensity. nih.govresearchgate.netdocumentsdelivered.com |

| Metal-Organic Frameworks (MOFs) | Asymmetric catalysis, gas separation | The chiral pores of the MOF provide a stereochemically defined environment. |

Exploration of Untapped Biological Pathways

The biological activities of this compound and its derivatives are a relatively underexplored frontier. Preliminary studies have suggested potential antiviral properties and the ability to enhance the bioavailability of certain drugs. cymitquimica.com However, the specific biological pathways through which these effects are mediated remain largely unknown.

Given the structural similarities of its derivatives to other bioactive naphthalene-containing compounds, there is a growing interest in investigating the antimicrobial potential of this compound. researchgate.net The rigid, chiral nature of the molecule also suggests that it could function as a modulator of protein-protein interactions (PPIs), which are crucial in numerous disease pathways. nih.govmdpi.combiopharmconsortium.comescholarship.org The dicarboxylic acid functional groups could potentially interact with amino acid residues in protein binding pockets, disrupting pathological PPIs.

Future research in this area will likely involve high-throughput screening of this compound derivatives against various biological targets, including enzymes, receptors, and protein complexes. Elucidating the structure-activity relationships will be crucial for the development of novel therapeutic agents based on this versatile scaffold.

Sustainable Synthesis and Catalytic Recycling Initiatives

In line with the principles of green chemistry, efforts are underway to develop more sustainable synthetic routes to this compound and to implement effective recycling strategies for its derived catalysts. Traditional synthetic methods often involve harsh reagents and generate significant waste.

The recycling of chiral ligands and catalysts derived from this compound is another critical area of research. Immobilizing these catalysts on solid supports, such as polymers or nanoparticles, facilitates their separation from the reaction mixture and allows for their reuse in multiple catalytic cycles. This not only reduces costs but also minimizes the environmental impact associated with the disposal of spent catalysts.

| Green Chemistry Approach | Description | Potential Benefits |

| Catalyst Regeneration | In situ regeneration of the active catalyst. google.com | Reduced catalyst loading and waste generation. google.com |

| Catalyst Immobilization | Anchoring the chiral catalyst to a solid support. | Facile catalyst recovery and recycling. |

| Biocatalysis | Use of enzymes for the synthesis of the target molecule or its precursors. | Mild reaction conditions and high selectivity. |

Q & A

Q. What are the key synthetic routes for 1,1'-Binaphthalene-2,2'-dicarboxylic acid?

The compound is synthesized via a three-step process starting from optically active 1,1'-binaphthalene-2,2'-diol. Key steps include:

- Triflation : Conversion of diol to ditriflate.

- Methoxycarbonylation : Reaction with CO under atmospheric pressure (using an air bag), avoiding high-pressure equipment, to form dimethyl ester intermediates.

- Hydrolysis : Acidic or basic hydrolysis to yield the dicarboxylic acid. This method achieves up to 62% overall yield and 99% enantiomeric excess (ee) .

Q. What analytical techniques are critical for confirming structural integrity and purity?

- NMR Spectroscopy : To verify stereochemistry and functional group integrity.

- HPLC with Chiral Columns : For assessing enantiomeric purity (e.g., using Chiralpak® columns).

- X-ray Crystallography : Resolves absolute configuration and crystal packing.

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .

Q. How can solubility limitations be addressed in experimental workflows?

- Co-solvent Systems : Use DMSO or DMF at concentrations ≤10 mM to enhance solubility .

- Salt Formation : Neutralization with bases (e.g., NaOH) to improve aqueous solubility for biological assays.

Advanced Research Questions

Q. How can enantiomeric purity be optimized during large-scale synthesis?

- Chiral Resolution : Use chiral auxiliaries or enzymes (e.g., lipases) for kinetic resolution of racemic mixtures.

- Reaction Condition Control : Maintain low temperatures (<0°C) during methoxycarbonylation to minimize racemization .

- Crystallization-Induced Dynamic Resolution : Leverage differential solubility of enantiomers in specific solvents .

Q. What role does this compound play in designing chiral metal-organic frameworks (MOFs)?

- Linker Functionality : The two carboxylate groups coordinate with metal ions (e.g., Zn²⁺, Cu²⁺) to form 2D or 3D frameworks.

- Chiral Induction : The binaphthyl backbone imparts axial chirality, enabling enantioselective gas adsorption or catalysis .

Q. How do structural modifications (e.g., hydroxylation) alter its coordination chemistry?

- Hydroxyl Group Addition : Derivatives like (S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylic acid enhance metal-binding via chelation, improving catalytic activity in asymmetric hydrogenation .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) modify redox properties, relevant for electrocatalytic applications .

Q. How to resolve contradictions in reported catalytic activities across studies?

- Systematic Comparison : Evaluate reaction parameters (temperature, solvent, metal ion) in MOF synthesis. For example:

- Zn-Based MOFs : Higher activity in Lewis acid-catalyzed reactions vs. Cu-based systems for oxidation .

Q. What are the key differences between this compound and structurally related dicarboxylic acids (e.g., 2,6-naphthalenedicarboxylic acid)?

- Rigidity vs. Flexibility : The binaphthyl backbone provides rigidity, favoring stable MOF architectures, while naphthalene derivatives offer conformational flexibility for dynamic guest inclusion .

- Chiral Recognition : Binaphthyl derivatives outperform biphenyl analogs in HPLC chiral stationary phases due to stronger π-π interactions .

Methodological Considerations

- Contradictory Data Analysis : Cross-reference synthesis yields and ee values from peer-reviewed studies (e.g., vs. industrial patents) to identify protocol-specific variables.

- Safety Protocols : Adhere to handling guidelines for carboxylic acids (e.g., PPE for skin/eye protection, fume hoods for inhalation risks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.